![molecular formula C12H6ClNO3 B11764398 2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
2-Chloro-4-nitrodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitrodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are tricyclic aromatic heterocycles that consist of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrodibenzo[b,d]furan typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitro-2-phenylphenol with a chlorinating agent under specific conditions. For example, the reaction can be carried out using phosphorus oxychloride (POCl3) as the chlorinating agent in the presence of a base such as pyridine. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Reduction: Formation of 2-amino-4-nitrodibenzo[b,d]furan.
Oxidation: Formation of various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
2-Chloro-4-nitrodibenzo[b,d]furan has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound’s unique structural properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies investigating the biological activity of dibenzofuran derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitrodibenzo[b,d]furan depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but shares similar structural properties.
2-Chlorodibenzo[b,d]furan: Lacks the nitro group but has similar reactivity due to the chlorine substituent.
4-Nitrodibenzo[b,d]furan: Lacks the chlorine substituent but retains the nitro group.
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and enhances the compound’s utility in various research fields .
Properties
Molecular Formula |
C12H6ClNO3 |
|---|---|
Molecular Weight |
247.63 g/mol |
IUPAC Name |
2-chloro-4-nitrodibenzofuran |
InChI |
InChI=1S/C12H6ClNO3/c13-7-5-9-8-3-1-2-4-11(8)17-12(9)10(6-7)14(15)16/h1-6H |
InChI Key |
OIXCVYRAFNCZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


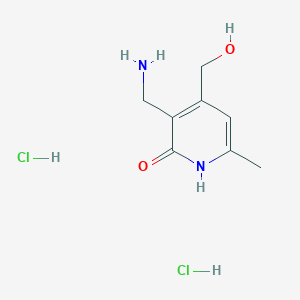

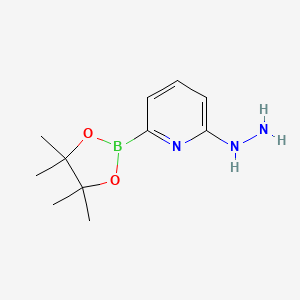

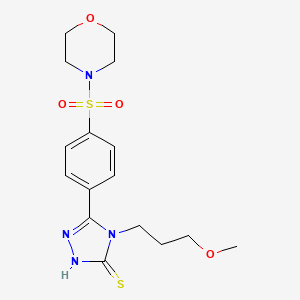

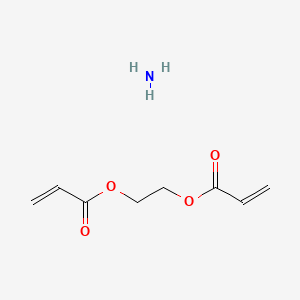
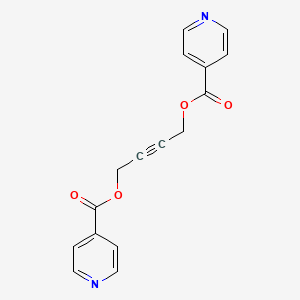
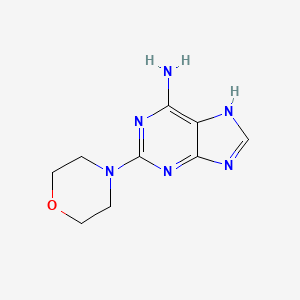
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)

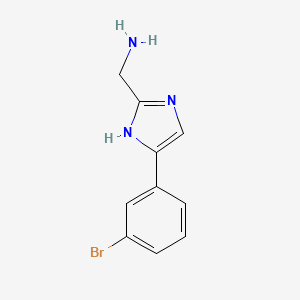
![tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11764376.png)
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
